molecular formula C18H11F6N3O B1139443 GSK-5498A CAS No. 1253186-49-0

GSK-5498A

Numéro de catalogue: B1139443
Numéro CAS: 1253186-49-0
Poids moléculaire: 399.29
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour GSK-5498A ne sont pas décrites de manière exhaustive dans la littérature disponible. Le composé est généralement stocké sous forme solide à -20 °C pendant une durée maximale de trois ans ou en solution à -80 °C pendant une durée maximale de deux ans .

Activité Biologique

GSK-5498A is a selective inhibitor of store-operated calcium (Ca²⁺) entry, specifically targeting the calcium release-activated calcium (CRAC) channels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to dysregulated calcium signaling.

This compound operates primarily by inhibiting the CRAC channel current (ICRACI_{CRAC}). Electrophysiological studies demonstrate that it exhibits an IC50 value of approximately 1 μM in human embryonic kidney cells expressing STIM1 and ORAI1, indicating a potent inhibitory effect on these channels . Unlike other compounds that affect STIM1 oligomerization or STIM1-ORAI1 interactions, this compound appears to alter the geometry of the ORAI pore, which is crucial for its selectivity and efficacy .

Comparative Inhibition Potency

The following table summarizes the inhibition potency of this compound compared to other GSK compounds:

CompoundTarget ChannelIC50 Value (μM)Reference
This compoundORAI11.0
GSK-5503AORAI1, ORAI34.0
GSK-7975AORAI14.0

Effects on Calcium Signaling

Recent studies have highlighted the role of this compound in modulating pathological conditions associated with excessive calcium signaling. For instance, it has been shown to prevent palmitoleic acid ethyl ester (POAEE) from inducing sustained elevations in intracellular Ca²⁺ concentrations in pancreatic acinar cells, which is a critical factor in alcohol-related pancreatitis . This suggests that pharmacological blockade of CRAC channels may offer a novel therapeutic strategy for managing severe acute pancreatitis.

Study on CRAC Channel Inhibition

In a comprehensive study focusing on CRAC channel inhibitors, this compound was evaluated alongside other pyrazole compounds. The findings indicated that while these compounds effectively inhibit CRAC channels, they exhibit minimal effects on other ion channels, such as voltage-gated Ca²⁺ channels and TRPV6 channels . This selectivity is particularly advantageous for therapeutic applications, as it reduces the likelihood of off-target effects.

Clinical Implications

The potential clinical implications of this compound are significant. Its ability to selectively inhibit CRAC channels could be beneficial in conditions characterized by excessive calcium influx, such as certain autoimmune diseases and pancreatitis. The ability to modulate calcium signaling without broadly affecting other ion channels positions this compound as a promising candidate for further clinical development.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GSK-5498A in cellular studies?

this compound is a selective small-molecule inhibitor of the CRAC (Calcium Release-Activated Calcium) channel, with an IC50 of 1 μM. It blocks calcium influx by altering the ORAI1 pore geometry without affecting STIM1 oligomerization or STIM1-ORAI1 interactions. This inhibition reduces mediator release from mast cells and pro-inflammatory cytokine release (e.g., IL-2, TNF-α) from T-cells across multiple species. Researchers should validate its activity using electrophysiological assays (e.g., ICRAC measurements) in HEK293 cells expressing STIM1/ORAI1 .

Q. Which experimental models are appropriate for studying this compound's effects on mast cells?

Use primary mast cells isolated from rodents or human-derived mast cell lines (e.g., LAD2, HMC-1). To assess CRAC channel inhibition, pair this compound with calcium imaging or β-hexosaminidase release assays. Include controls with known CRAC inhibitors (e.g., Synta66) and verify species-specific responses, as this compound efficacy varies between human and murine models .

Q. How should researchers design dose-response experiments for this compound?

Optimize concentrations between 0.1–10 μM, given its IC50 of 1 μM. Use DMSO as a vehicle control (≤0.1% v/v) to avoid solvent toxicity. Include positive controls (e.g., thapsigargin for calcium store depletion) and negative controls (untreated cells). Measure outcomes at multiple time points (e.g., 24–144 hours) to capture dynamic cytokine release profiles .

Advanced Research Questions

Q. What experimental challenges arise when studying this compound in heterologous expression systems?

A key challenge is the differential sensitivity of ORAI isoforms. For example, the E106D ORAI1 mutant requires 10-fold higher this compound concentrations for inhibition. Researchers must confirm ORAI isoform expression (ORAI1 vs. ORAI3) in their models using qPCR or Western blotting and adjust inhibitor concentrations accordingly .

Q. How can researchers address discrepancies in this compound's inhibitory efficacy across different cell lines?

Contradictions may stem from variations in STIM/ORAI stoichiometry, endogenous calcium buffers, or off-target effects. To resolve this:

  • Perform siRNA knockdown of non-target ORAI isoforms.
  • Use fluorometric assays (e.g., Fura-2 AM) to quantify calcium influx directly.
  • Validate findings in primary cells alongside immortalized lines .

Q. What methodologies are recommended for analyzing this compound's impact on pro-inflammatory cytokine release in T-cells?

Combine ELISA (for cytokine quantification) with intracellular flow cytometry to link cytokine production to specific T-cell subsets (e.g., CD4+ vs. CD8+). Use LPS or anti-CD3/CD28 antibodies for stimulation. Normalize data to housekeeping genes (e.g., GAPDH) and include replicates (n ≥ 3) to ensure statistical power .

Q. How should researchers optimize protocols for long-term this compound treatment in vitro?

Prolonged exposure (>24 hours) may induce cytotoxicity. Conduct MTT or ATP-based viability assays at 24-hour intervals. For chronic studies, use pulsed dosing (e.g., 4-hour treatment followed by washout) to mimic transient inhibition. Document solvent stability by HPLC and store aliquots at −80°C to prevent degradation .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to enhance transparency .

Q. How can researchers ensure reproducibility when studying this compound in immune cells?

  • Standardize cell culture conditions (e.g., serum lot, passage number).
  • Pre-treat cells with identical stimulation protocols.
  • Deposit raw data (e.g., flow cytometry FCS files, calcium traces) in public repositories like Figshare.
  • Follow ARRIVE guidelines for experimental reporting .

Propriétés

IUPAC Name

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBGZAJDHUHMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoro-N-1H-pyrazol-3-ylbenzamide (for a preparation see Intermediate 9) (4.59 g, 20.6 mmol) in THF (45 ml) was cooled to 5° C. under nitrogen. A solution of 1.0 M lithium bis(trimethylsilyl)amide in THF (20.6 ml, 20.6 mmol) was added dropwise maintaining the temperature below 10° C. After 10 minutes a solution of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (5.29 g, 20.6 mmol, JRD fluorochemicals Ltd) in THF (9 ml) was added and the reaction mixture was stirred at room temperature overnight. The reaction was quenched using 1 M hydrochloric acid (50 ml). The reaction mixture was extracted with ethyl acetate (2×50 ml). The combined organic extracts were washed with brine (50 ml), dried with magnesium sulphate, filtered and solvent removed in vacuo. The crude material was dissolved in DCM and applied to a 330 g silica cartridge. The cartridge was eluted with 0-100% ethyl acetate in cyclohexane over 45 min. The required fractions were combined and evaporated in vacuo, to give the title compound as a white solid (6.75 g). The white solid (6.75 g) was dissolved in ethyl acetate (70 ml) and heated to 50° C. Cyclohexane (280 ml) was then added dropwise over 20 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20.6 mL
Type
solvent
Reaction Step Three
Quantity
5.29 g
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.